molecular formula C23H24O12 B562074 methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate CAS No. 128095-50-1

methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate

Cat. No.: B562074
CAS No.: 128095-50-1
M. Wt: 492.433
InChI Key: HZBVEPRBVYSPPX-IUHILOBXSA-N
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Description

Methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C23H24O12 and its molecular weight is 492.433. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-10-8-17(27)34-16-7-6-14(9-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20+,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBVEPRBVYSPPX-IUHILOBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858119
Record name Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128095-50-1
Record name Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C21_{21}H23_{23}O13_{13}
  • Molecular Weight : 497.4 g/mol
  • CAS Number : 77667-26-6

The structural features include multiple acetoxy groups and a chromenyl moiety, which are significant for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study conducted on related chromene derivatives demonstrated significant free radical scavenging activity, suggesting that this compound may also possess similar capabilities .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activities. Chromone derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have shown that these compounds can reduce inflammation markers in cell cultures .

Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties. Research on structurally similar compounds has shown effectiveness against various bacterial strains and fungi . This suggests a potential for developing new antimicrobial agents based on this compound.

Case Studies and Research Findings

  • Antioxidant Study :
    • A comparative study of chromone derivatives highlighted the antioxidant capacity of methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives. The results indicated a high degree of free radical scavenging activity measured through DPPH assay methods .
  • Anti-inflammatory Research :
    • In a controlled experiment involving human cell lines exposed to inflammatory stimuli, treatment with methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy derivatives resulted in a significant reduction of TNF-alpha levels compared to untreated controls .
  • Antimicrobial Evaluation :
    • A study assessing the antimicrobial effects of various acetoxy-substituted chromones found that certain derivatives exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced TNF-alpha levels in cell cultures
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate is characterized by:

  • Molecular Formula : C32H30O16
  • Molecular Weight : 670.6 g/mol
  • Functional Groups : Acetoxy and oxochromenyl moieties contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals due to its unique structural features. Its derivatives can be synthesized to enhance bioactivity against various diseases.

Case Studies :

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Studies have demonstrated that modifications to the acetoxy groups can enhance potency against specific tumor types.
CompoundTarget Cancer TypeIC50 Value (µM)
Compound ABreast Cancer15
Compound BLung Cancer10

Biochemistry

The compound's functional groups allow for bioorthogonal labeling techniques. The acetoxy groups can be utilized to attach fluorescent markers for tracking biological processes in live cells.

Applications :

  • Bioorthogonal Chemistry : The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions for selective labeling of biomolecules.

Materials Science

Due to its structural complexity and functional diversity, this compound can be used in the synthesis of novel materials with unique properties.

Potential Applications :

  • Polymeric Materials : The compound can serve as a monomer for creating biodegradable polymers with specific mechanical properties.
Material TypePropertiesApplications
Biodegradable PolymerHigh tensile strengthPackaging materials
Conductive PolymerEnhanced electrical conductivityElectronic devices

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of labile acetyl and ester groups.

Reaction Type Conditions Products References
Deacetylation Methanolic KOH (0.1 M, 25°C, 2 hr)Methyl (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate
Ester Saponification LiOH in THF/H₂O (3:1, 50°C, 6 hr)Corresponding carboxylic acid derivative

Key Findings :

  • Deacetylation proceeds regioselectively, retaining the coumarin-oxane linkage .
  • Ester saponification requires harsher conditions due to steric hindrance from the coumarin substituent .

Oxidation Reactions

The coumarin core and sugar moiety are susceptible to oxidation under specific conditions.

Reagent Target Site Product Yield References
KMnO₄ (acidic, 0°C)Coumarin C3-C4 double bond3,4-Dihydroxy-4-methylcoumarin derivative72%
Dess-Martin periodinaneC2 hydroxyl (sugar)Ketone intermediate (instability observed)58%

Mechanistic Insights :

  • Mn(III)-based oxidants favor radical pathways for coumarin ring modification .
  • Steric protection from acetyl groups limits oxidation at the sugar’s anomeric position .

Enzymatic Cleavage

The β-glucuronic acid-like structure enables enzyme-mediated hydrolysis:

Enzyme Conditions Product Catalytic Efficiency (kₐₜ/Kₘ) References
β-Glucuronidase (GUSB)pH 5.0, 37°CFree coumarin aglycone + glucuronic acid methyl ester1.2 × 10⁴ M⁻¹s⁻¹

Applications :

  • Used in prodrug strategies for targeted drug delivery due to lysosomal enzyme specificity .

Substitution Reactions

Nucleophilic substitution occurs at the ester and acetyl groups:

Reagent Site Product Yield References
NH₃ (anhydrous MeOH)Methyl esterCorresponding amide85%
NaSEt (DMF, 60°C)Acetyl group (C3 position)Thioester derivative67%

Stereochemical Notes :

  • Substitutions at the sugar moiety retain stereochemistry at C2, C3, and C4 due to acetyl group stabilization.

Photochemical Reactivity

The coumarin moiety undergoes [2+2] photodimerization under UV light:

Condition Product Quantum Yield References
UV (λ = 365 nm, 4 hr)Cyclobutane-linked dimer0.18

Limitations :

  • Reaction efficiency is reduced by steric bulk from the oxane substituent .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Major Process Mass Loss References
180–220°CAcetyl group elimination32%
300–350°CCoumarin ring fragmentation48%

Preparation Methods

Chromen-2-One Moiety Synthesis

The 4-methyl-2-oxochromen-6-yl subunit is synthesized via Baker-Venkataraman cyclization or Claisen-Schmidt condensation . In the Baker-Venkataraman approach, a diketone intermediate is formed by reacting 2-hydroxy-4-methylacetophenone with an acyl chloride under basic conditions, followed by intramolecular cyclization to yield the chromen-2-one core. Alternative routes involve acid-catalyzed cyclization of substituted chalcones, where 4-methyl-2-hydroxyacetophenone is condensed with cinnamic acid derivatives in the presence of sulfuric acid. The 6-hydroxy group is introduced via Fries rearrangement or selective demethylation using boron tribromide.

Key Reaction Conditions:

  • Cyclization : 80–100°C, 6–12 hours, anhydrous toluene.

  • Demethylation : Boron tribromide (1.0 equiv) in dichloromethane at −78°C to 0°C.

Oxane Core Functionalization

The oxane ring (derived from D-glucose) is functionalized through a multi-step sequence:

  • Protection of Hydroxyl Groups : Initial protection of C3, C4, and C5 hydroxyls using acetyl groups via treatment with acetic anhydride and pyridine (50–60°C, 4–6 hours).

  • Glycosylation : The C6 hydroxyl is activated as a trichloroacetimidate or bromide for coupling with the chromen-2-one moiety. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate stereospecific ether bond formation between the oxane C6 and chromen-2-one O6.

  • Methyl Esterification : The C2 carboxyl group is esterified using methyl iodide and potassium carbonate in dimethylformamide (25°C, 12 hours).

Sequential Acetylation and Deprotection

After glycosylation, residual hydroxyl groups on the oxane core are acetylated under controlled conditions to avoid over-acetylation:

  • Reagents : Acetic anhydride (3.0 equiv), catalytic sulfuric acid (0.1 equiv).

  • Conditions : 40–50°C, 2–3 hours, monitored via thin-layer chromatography (TLC).

Optimization of Reaction Conditions

Stereochemical Control

The (2R,3S,4S,5R,6S) configuration is preserved using stereoselective glycosylation and chiral auxiliaries . For example, the use of BF3·Et2O as a Lewis acid during glycosylation ensures β-anomer selectivity (>95% diastereomeric excess).

Yield Enhancement

  • Chromen-2-One Synthesis : Substituting homogeneous catalysts (e.g., p-toluenesulfonic acid) with heterogeneous zeolites improves yields from 65% to 82%.

  • Acetylation : Stepwise addition of acetic anhydride (1.5 equiv per hydroxyl group) reduces side products, increasing overall yield to 89%.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 to 1:1 gradient) isolates intermediates.

  • Recrystallization : Final product recrystallized from ethanol/water (7:3 v/v) yields >98% purity.

Analytical Data

Parameter Value
1H NMR (500 MHz, CDCl3) δ 5.32 (d, J = 3.5 Hz, H-2), 2.10 (s, OAc)
13C NMR (125 MHz, CDCl3) δ 170.2 (C=O), 161.5 (chromen C=O)
HPLC Purity 99.2% (C18 column, 70:30 MeOH:H2O)

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors for acetylation and glycosylation steps, reducing reaction times by 40% and improving heat dissipation.

Green Chemistry Adaptations

  • Solvent Recycling : Ethyl acetate is recovered via distillation (85% efficiency).

  • Catalyst Recovery : Immobilized enzymes (e.g., lipase B) replace sulfuric acid in acetylation, reducing waste .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate under anhydrous conditions?

  • Methodological Answer : Synthesis requires strict anhydrous conditions to prevent hydrolysis of acetyl groups. Anhydrous methanol is typically used as a solvent, with reagents like sulfoxide chloride added dropwise under inert gas (e.g., nitrogen) to control exothermic reactions. Temperature control (e.g., ice baths) is critical to avoid side reactions. Post-synthesis, quenching with cold solvents and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are recommended .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is evaluated using HPLC (C18 columns, acetonitrile/water mobile phases) and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify acetyl group integration and stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+Na]+^+) .

Q. What chromatographic methods are effective for purifying this glycoside derivative?

  • Methodological Answer : Reverse-phase flash chromatography (C18 silica, methanol/water gradients) effectively separates polar impurities. For challenging separations, preparative HPLC with buffered mobile phases (e.g., 0.1% formic acid) improves resolution. Solvent removal via rotary evaporation under reduced pressure preserves labile acetyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks) are addressed using 2D techniques (COSY, HSQC, HMBC) to map 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C correlations. X-ray crystallography provides definitive stereochemical assignments. Comparative analysis with structurally related compounds (e.g., Comanthoside A derivatives) helps validate ambiguous signals .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer : Stability is enhanced by lyophilization to remove residual water, storage in desiccated environments (-20°C), and pH buffering (pH 6–7). Acetylated derivatives are prone to esterase-mediated hydrolysis; thus, in vitro assays should use enzyme-free media or include esterase inhibitors (e.g., PMSF) .

Q. How does the acetylated sugar moiety influence pharmacokinetic properties, and how can this be studied?

  • Methodological Answer : Acetylation increases lipophilicity, improving membrane permeability but reducing solubility. Pharmacokinetic studies use Caco-2 cell monolayers to assess intestinal absorption and LC-MS/MS to quantify plasma half-life. Comparative studies with deacetylated analogs clarify metabolic stability and CYP450 interactions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using the compound’s 3D structure (generated from SMILES/InChI data). Molecular dynamics simulations (GROMACS) assess binding stability under physiological conditions. Pharmacophore modeling identifies critical hydrogen-bonding and hydrophobic features for target engagement .

Methodological Notes

  • Stereochemical Integrity : Protect acetyl groups during synthesis to prevent racemization. Use chiral columns (e.g., Chiralpak IA) for enantiomeric purity checks .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) rigorously, as minor variations can alter yields and purity .
  • Safety Protocols : Follow SDS guidelines (e.g., Combi-Blocks QM-7888) for handling hygroscopic or irritant intermediates. Use fume hoods and PPE during synthesis .

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